molecular formula C18H35NO6 B1251744 Broussonetine F CAS No. 190317-57-8

Broussonetine F

Cat. No.: B1251744
CAS No.: 190317-57-8
M. Wt: 361.5 g/mol
InChI Key: OPUBENBDVFCFOI-DUQPFJRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broussonetine F is a pyrrolidine alkaloid isolated from the plant Broussonetia kazinoki Sieb. (Moraceae) . Structurally, it is characterized by a polyhydroxylated pyrrolidine core linked to a lipophilic alkyl side chain. The compound has been identified as a potent glycosidase inhibitor, targeting enzymes such as α-glucosidase, β-glucosidase, β-galactosidase, and β-mannosidase . Its molecular formula is C₁₈H₃₅NO₆, and its activity is attributed to the iminosugar moiety, which mimics the transition state of glycoside hydrolysis .

Properties

CAS No.

190317-57-8

Molecular Formula

C18H35NO6

Molecular Weight

361.5 g/mol

IUPAC Name

(13R)-13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,13-dihydroxytridecan-5-one

InChI

InChI=1S/C18H35NO6/c20-11-7-6-9-13(22)8-4-2-1-3-5-10-15(23)16-18(25)17(24)14(12-21)19-16/h14-21,23-25H,1-12H2/t14-,15-,16-,17-,18-/m1/s1

InChI Key

OPUBENBDVFCFOI-DUQPFJRNSA-N

SMILES

C(CCCC(C1C(C(C(N1)CO)O)O)O)CCCC(=O)CCCCO

Isomeric SMILES

C(CCC[C@H]([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O)CCCC(=O)CCCCO

Canonical SMILES

C(CCCC(C1C(C(C(N1)CO)O)O)O)CCCC(=O)CCCCO

Synonyms

broussonetine F

Origin of Product

United States

Comparison with Similar Compounds

Broussonetine A and B

  • Structural Differences: Broussonetine A and B are glycosides, featuring a β-D-glucopyranoside group attached to the pyrrolidine core, whereas Broussonetine F is an aglycone (lacks the sugar moiety) .
  • Biological Activity: While Broussonetine A and B exhibit moderate glycosidase inhibition, this compound and its aglycone counterpart, Broussonetine E, demonstrate significantly stronger activity. For example, this compound inhibits β-mannosidase at IC₅₀ = 1.8 µM, compared to Broussonetine A (IC₅₀ > 100 µM) . The absence of the glycoside group in F likely enhances membrane permeability and enzyme binding efficiency .

Broussonetine E

  • Shared Features : Both Broussonetine E and F are aglycones with similar polyhydroxylated pyrrolidine cores.
  • Key Distinction: The side chain of Broussonetine E contains a 9-oxo group, whereas this compound has a 10-oxo group . This minor structural variation leads to differences in enzyme specificity; this compound shows superior inhibition against β-galactosidase (IC₅₀ = 2.3 µM) compared to E (IC₅₀ = 5.1 µM) .

Broussonetine M (3)

  • Structural Comparison : Broussonetine M shares the pyrrolidine core but has a shorter alkyl side chain with a C-10’ hydroxyl group .
  • Activity Insights : The configuration of the C-10’ hydroxyl profoundly affects potency. The 10’-epi isomer (R configuration) of Broussonetine M exhibits fourfold higher β-galactosidase inhibition (IC₅₀ = 0.2 µM) than the natural S-configuration (IC₅₀ = 2.3 µM) . This suggests that this compound’s activity may also depend on stereochemical precision in its side chain.

Broussonetine G (79)

  • Unique Features : Broussonetine G contains a spiroketal group absent in F, contributing to its distinct biological profile, including antitumor and anti-HIV activity .
  • Enzyme Targets : Unlike F, which broadly inhibits glycosidases, Broussonetine G is selective for α-glucosidases (IC₅₀ = 1.2 µM) . This highlights how structural complexity (e.g., spiroketal systems) can redirect inhibitory specificity.

Broussonetine S (9) and Derivatives

  • Design Strategy: Broussonetine S derivatives are engineered for nanomolar inhibition of β-galactosidase (IC₅₀ = 6.8 nM) and β-glucosidase (IC₅₀ = 8.3 nM) via C-6 alkyl chain modifications .
  • Comparison with F : this compound’s higher IC₅₀ values (e.g., β-galactosidase IC₅₀ = 2.3 µM) suggest that elongation or functionalization of the alkyl chain, as seen in S, could enhance potency .

Table 1: Glycosidase Inhibition Profiles of Selected Broussonetines

Compound α-Glucosidase (IC₅₀, µM) β-Glucosidase (IC₅₀, µM) β-Galactosidase (IC₅₀, µM) β-Mannosidase (IC₅₀, µM)
This compound 3.2 4.5 2.3 1.8
Broussonetine A >100 >100 12.4 >100
Broussonetine M 6.3 0.8 2.3 N/A
10’-epi-Broussonetine M 0.8 0.2 0.2 N/A
Broussonetine S N/A 0.0083 0.0068 N/A

Table 2: Structural Features Influencing Activity

Compound Core Configuration Side Chain Features Key Functional Groups
This compound 2R,3R,4R,5R 10-oxo, C-13 hydroxyl Aglycone, polyhydroxylated
Broussonetine M 2S,3S,4S,5S C-10’ hydroxyl (S/R) Shorter alkyl chain
Broussonetine S 2R,3R,4R,5R C-6 alkyl extension Nanomolar inhibitor design
Broussonetine G Spiroketal core Cyclic ether moiety Antitumor focus

Q & A

Q. What are the established protocols for isolating and purifying Broussonetine F from natural sources?

Methodological Answer: this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex LH-20) and HPLC for final purification. Key steps include monitoring fractions using TLC and confirming purity via NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize the synthetic pathway for this compound in laboratory settings?

Methodological Answer: Synthetic optimization involves iterative testing of reaction conditions (catalyst, solvent, temperature) and intermediates. Use retrosynthetic analysis to identify key chiral centers and employ asymmetric catalysis (e.g., Sharpless epoxidation). Validate each step via LC-MS and compare spectral data with natural isolates .

Q. What in vitro bioassays are most relevant for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., glycosidase inhibition), cytotoxicity screens (MTT assay in cancer cell lines), and antimicrobial susceptibility testing. Include positive controls (e.g., deoxynojirimycin for glycosidase inhibition) and replicate experiments to assess dose-response relationships .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance selectivity for therapeutic targets?

Methodological Answer: Use computational tools (molecular docking, QSAR) to predict interactions between this compound derivatives and target enzymes (e.g., β-glucosidases). Synthesize analogs with modified substituents (e.g., alkyl chains, hydroxyl groups) and validate via kinetic assays and X-ray crystallography .

Q. What strategies resolve contradictions in reported IC₅₀ values of this compound across studies?

Methodological Answer: Conduct a systematic review of experimental variables: enzyme source (e.g., human vs. microbial), assay pH, substrate concentration, and purity of the compound. Perform meta-analysis using standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) and publish raw datasets for transparency .

Q. How can the in vivo pharmacokinetic profile of this compound be accurately modeled?

Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling integrated with in vivo data (e.g., rodent studies measuring bioavailability, half-life, and tissue distribution). Validate models using LC-MS/MS for plasma concentration tracking and adjust for species-specific metabolic differences .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Methodological Answer: Use non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For heterogeneous responses, apply cluster analysis or machine learning (e.g., t-SNE) to identify subpopulations. Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality control metrics: NMR purity >95%, HPLC retention time consistency (±0.1 min), and elemental analysis. Document all synthetic parameters (e.g., stirring speed, drying time) and use statistical process control (SPC) charts to monitor variability .

Literature & Collaboration

Q. What criteria should guide the selection of peer-reviewed literature for comparative studies on this compound?

Methodological Answer: Prioritize studies with full experimental details (solvents, temperatures, assay conditions) and raw data availability. Exclude publications lacking spectral validation or using unvalidated commercial samples. Cross-reference citations in high-impact journals (e.g., Journal of Natural Products) .

Q. How can interdisciplinary collaboration improve mechanistic studies of this compound?

Methodological Answer: Partner with computational chemists for binding affinity predictions, microbiologists for in vivo efficacy testing, and pharmacologists for ADMET profiling. Use shared electronic lab notebooks (ELNs) and standardized data formats (e.g., .mzML for mass spectrometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Broussonetine F
Reactant of Route 2
Broussonetine F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.